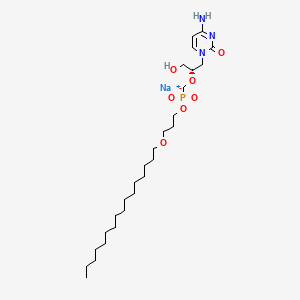
Brincidofovir sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brincidofovir sodium, sold under the brand name Tembexa, is an antiviral drug used primarily for the treatment of smallpox. It is a prodrug of cidofovir, designed to release cidofovir intracellularly, allowing for higher intracellular and lower plasma concentrations of cidofovir, effectively increasing its activity against double-stranded DNA viruses . This compound was approved for medical use in the United States in June 2021 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Brincidofovir sodium is synthesized through a series of chemical reactions starting from cidofovir. The synthesis involves conjugating cidofovir with a lipid molecule, specifically hexadecyloxypropyl, to form brincidofovir . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in controlled environments to prevent contamination and ensure consistency in the product’s quality .
Analyse Chemischer Reaktionen
Types of Reactions: Brincidofovir sodium undergoes several types of chemical reactions, including hydrolysis and phosphorylation. Upon entering the target cell, the phosphodiester bond of brincidofovir is hydrolyzed to generate cidofovir . Cidofovir is then phosphorylated to form cidofovir diphosphate, the active antiviral agent .
Common Reagents and Conditions: The hydrolysis reaction typically occurs in the presence of cellular enzymes, while the phosphorylation reaction is facilitated by cellular kinases . These reactions occur under physiological conditions within the target cells.
Major Products Formed: The major products formed from these reactions are cidofovir and cidofovir diphosphate. Cidofovir diphosphate inhibits viral DNA polymerase-mediated DNA synthesis, effectively stopping viral replication .
Wissenschaftliche Forschungsanwendungen
Brincidofovir sodium has a wide range of scientific research applications, particularly in the fields of virology and medicine. It has been investigated for its efficacy against various viral infections, including cytomegalovirus, adenovirus, and herpes simplex virus . Additionally, this compound has shown potential in treating monkeypox and other orthopoxvirus diseases .
In cancer research, this compound has demonstrated potent anti-proliferative activity in diffuse large B-cell lymphoma and natural killer/T-cell lymphoma . Its ability to inhibit cell viability and induce immunogenic cell death makes it a promising candidate for cancer therapy .
Wirkmechanismus
Brincidofovir sodium exerts its antiviral effects through a series of intracellular reactions. Upon entering the target cell, the phosphodiester bond of brincidofovir is hydrolyzed to generate cidofovir . Cidofovir is then phosphorylated to form cidofovir diphosphate, which inhibits viral DNA polymerase-mediated DNA synthesis . This inhibition prevents the replication of viral DNA, effectively stopping the spread of the virus .
Vergleich Mit ähnlichen Verbindungen
Brincidofovir sodium is unique in its design as a lipid-conjugated prodrug of cidofovir. This design allows for higher intracellular concentrations of the active drug while reducing its nephrotoxicity . Similar compounds include cidofovir and tecovirimat . Cidofovir is the parent compound of this compound and has broad antiviral activity against several DNA viruses . Tecovirimat, on the other hand, is an antiviral drug with specific activity against orthopoxviruses and inhibits the formation of the extracellular enveloped virus necessary for cell-to-cell transmission .
Eigenschaften
CAS-Nummer |
496765-79-8 |
|---|---|
Molekularformel |
C27H51N3NaO7P |
Molekulargewicht |
583.7 g/mol |
IUPAC-Name |
sodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinate |
InChI |
InChI=1S/C27H52N3O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-35-20-16-21-37-38(33,34)24-36-25(23-31)22-30-18-17-26(28)29-27(30)32;/h17-18,25,31H,2-16,19-24H2,1H3,(H,33,34)(H2,28,29,32);/q;+1/p-1/t25-;/m0./s1 |
InChI-Schlüssel |
CRDDLOITBKEPRN-UQIIZPHYSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@@H](CN1C=CC(=NC1=O)N)CO)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


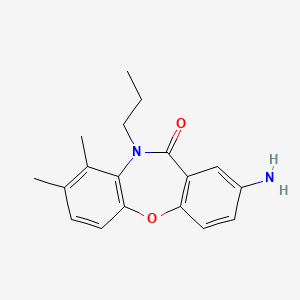
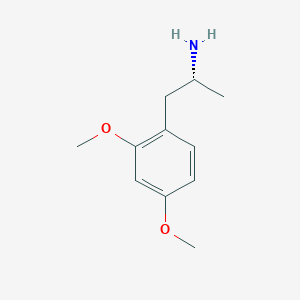
![sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine](/img/structure/B12779893.png)

![disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12779905.png)
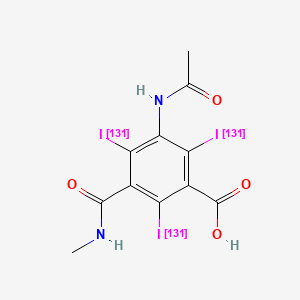
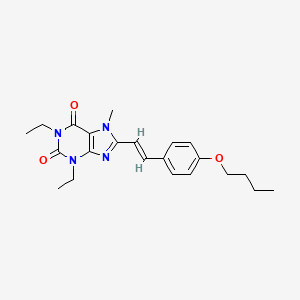
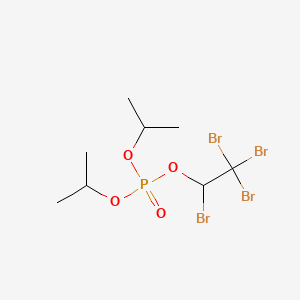
![(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B12779926.png)
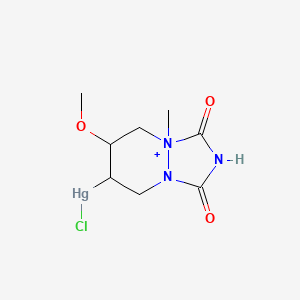
![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)

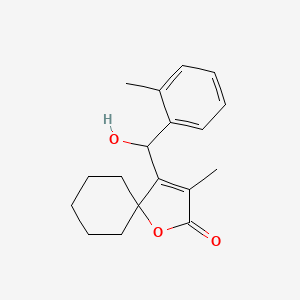
![(2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12779959.png)
